4-oxo-N-[(4-phenyl-1H-imidazol-2-yl)methyl]-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
4-oxo-N-[(5-phenyl-1H-imidazol-2-yl)methyl]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-16-10-18(26-17-9-5-4-8-14(16)17)20(25)22-12-19-21-11-15(23-19)13-6-2-1-3-7-13/h1-11H,12H2,(H,21,23)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVCYNYBCGGRCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-[(4-phenyl-1H-imidazol-2-yl)methyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-[(4-phenyl-1H-imidazol-2-yl)methyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
4-oxo-N-[(4-phenyl-1H-imidazol-2-yl)methyl]-4H-chromene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-oxo-N-[(4-phenyl-1H-imidazol-2-yl)methyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structure can be compared to several chromene-carboxamide derivatives synthesized in recent studies:
Key Observations :
- Linker and Substituent Impact : Phenethyl or benzyl linkers in sulfonamide derivatives enhance CA inhibitory activity compared to direct benzyl linkages. For example, 4-oxo-N-(4-sulfamoylphenethyl) derivatives exhibit lower Ki values (e.g., 9.3 nM against hCA II) than benzyl-linked analogs .
- Substituent Positioning : Methyl groups at positions 6, 7, or 8 on the chromene core improve CA inhibition. For instance, 7-methyl substitution in compound 5c (Ki = 309–311 nM) enhances hCA I/II binding compared to unsubstituted analogs .
Key Findings :
- CA Inhibition : Sulfonamide-linked chromenes (e.g., 5f , 6f ) outperform the reference drug acetazolamide (AAZ, Ki = 12.1 nM against hCA II), suggesting the target compound’s imidazole group may modulate similar potency if optimized .
- Antimicrobial Potential: Quinazoline-chromene hybrids with hydrazino linkers exhibit anti-HIV and antitubercular activity, hinting at possible broader applications for the target compound .
Biological Activity
4-Oxo-N-[(4-phenyl-1H-imidazol-2-yl)methyl]-4H-chromene-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a chromene core linked to an imidazole moiety, which is significant in various biological applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Characteristics:
- Molecular Weight: 345.35 g/mol
- CAS Number: 1252407-49-0
- IUPAC Name: this compound
Anticancer Activity
Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | HCT116 (Colon) | 1.08 | |
| Compound B | HepG2 (Liver) | 1.48 | |
| Compound C | MCF7 (Breast) | 0.98 | |
| Compound D | A549 (Lung) | 1.12 |
The structure–activity relationship (SAR) analysis suggests that specific modifications to the chromene core enhance cytotoxicity against cancer cells, indicating potential pathways for therapeutic development.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar imidazole derivatives have demonstrated effectiveness against various bacterial strains.
Table 2: Antimicrobial Activity Data
| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Compound E | MRSA | 21.3 | 1.95 | |
| Compound F | E. coli | 18.5 | 5.00 | |
| Compound G | S. aureus | 19.0 | 3.50 |
These findings indicate that modifications in the imidazole moiety can significantly influence the antimicrobial efficacy of the compound.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: Studies show that derivatives can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- Induction of Apoptosis: The anticancer activity is partially attributed to the induction of apoptosis in cancer cells, facilitated by interaction with specific cellular pathways.
- Antioxidant Properties: The presence of phenolic structures may confer antioxidant capabilities, aiding in the reduction of oxidative stress in cells.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of biological activities of similar compounds, reinforcing the potential therapeutic applications of the chromene class.
Case Study:
A study conducted by Assirey et al. demonstrated that chromene derivatives exhibited varying degrees of cytotoxicity against multiple cancer cell lines, with some compounds showing IC50 values lower than established chemotherapeutic agents like doxorubicin . The research emphasized the importance of structural modifications to enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
